N-(2,4-Difluorophenyl)hypofluorous amide

Catalog No.
S13960048
CAS No.
204757-21-1
M.F
C6H4F3N
M. Wt
147.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Difluorophenyl)hypofluorous amide

CAS Number

204757-21-1

Product Name

N-(2,4-Difluorophenyl)hypofluorous amide

IUPAC Name

N,2,4-trifluoroaniline

Molecular Formula

C6H4F3N

Molecular Weight

147.10 g/mol

InChI

InChI=1S/C6H4F3N/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H

InChI Key

TVHNERRLNLBFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NF

N-(2,4-Difluorophenyl)hypofluorous amide is a fluorinated organic compound characterized by the presence of a hypofluorous amide functional group attached to a 2,4-difluorophenyl moiety. The general structure can be represented as RNHFR-NH-F, where RR indicates the 2,4-difluorophenyl group. This compound displays unique properties due to the incorporation of fluorine atoms, which can influence its chemical behavior and biological activity.

The reactivity of N-(2,4-Difluorophenyl)hypofluorous amide can be explored through various chemical transformations. The hypofluorous amide group is known for its potential to undergo reactions typical of amides, such as hydrolysis and transamidation. Additionally, the presence of fluorine can enhance reactivity in nucleophilic substitution reactions due to the electronegative nature of fluorine, which can stabilize certain intermediates during reactions involving electrophiles .

The synthesis of N-(2,4-Difluorophenyl)hypofluorous amide can be achieved through several methods:

  • Direct Amidation: Reacting 2,4-difluorobenzoyl chloride with hypofluorous acid in the presence of a base to facilitate the formation of the amide bond.
  • Transamidation: Utilizing transition-metal-free conditions to exchange one amine for another in an existing amide bond .
  • Radical Methods: Employing radical chemistry to introduce the hypofluorous group onto the nitrogen atom of an existing amide .

Each method may yield different efficiencies and purities depending on reaction conditions and reagents used.

N-(2,4-Difluorophenyl)hypofluorous amide has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development targeting specific diseases.
  • Agriculture: Fluorinated compounds are often explored for their efficacy as agrochemicals due to their enhanced bioactivity.
  • Material Science: The compound could be utilized in developing new materials with tailored properties owing to its unique chemical characteristics.

Studies on the interactions of N-(2,4-Difluorophenyl)hypofluorous amide with biological macromolecules are essential for understanding its potential applications. Research has indicated that fluorine can engage in unique interactions such as hydrogen bonding with nitrogen and carbonyl groups in proteins . These interactions may influence the compound's stability and reactivity within biological systems.

N-(2,4-Difluorophenyl)hypofluorous amide shares structural similarities with other fluorinated compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
2,4-DifluorobenzamideC7H6F2NExhibits similar fluorination effects but lacks hypofluorous functionality.
N-(2-Fluorophenyl)acetamideC9H10FNOContains a single fluorine atom; used in medicinal chemistry.
2-Fluoro-N-(phenyl)acetamideC9H10FNDisplays different reactivity patterns due to only one fluorine.

The uniqueness of N-(2,4-Difluorophenyl)hypofluorous amide lies in its dual fluorination and hypofluorous functionality, which may confer distinct chemical properties not present in simpler analogs.

Condensation Reaction Optimization Strategies

The synthesis of N-(2,4-Difluorophenyl)hypofluorous amide primarily involves a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline. Key optimization parameters include:

  • Stoichiometric Ratios: A 1:1 molar ratio of acyl chloride to amine ensures minimal side products, as excess amine may lead to over-alkylation.
  • Temperature Control: Reactions conducted at 0–5°C in an ice bath prevent exothermic side reactions, while gradual warming to room temperature completes the amide bond formation.
  • Reaction Time: Monitoring via thin-layer chromatography (TLC) typically reveals completion within 4–6 hours, though prolonged durations (up to 12 hours) may improve yields in scaled-up syntheses.

Table 1: Optimization Parameters for Condensation Reactions

ParameterOptimal ConditionEffect on Yield
Molar Ratio1:1Maximizes product purity
Temperature0–25°CBalances kinetics and stability
Reaction Time4–6 hoursPrevents decomposition

Crystallographic analyses confirm the product’s planar structure, with aromatic rings oriented at 0.7° interplanar angles, favoring stable amide bond geometry.

Role of Fluorinated Aromatic Precursors in Nucleophilic Acyl Substitution

The electron-withdrawing nature of fluorine substituents critically influences reactivity:

  • 2-Fluorobenzoyl Chloride: The meta-fluorine atom deactivates the aromatic ring, directing electrophilic attack to the para position relative to the acyl group. This regioselectivity ensures precise amide bond formation.
  • 2,4-Difluoroaniline: Fluorine atoms at the 2- and 4-positions enhance the amine’s nucleophilicity by inductive effects, facilitating attack on the acyl chloride’s carbonyl carbon.

The hypofluorous amide moiety further stabilizes the transition state through resonance, as shown in Figure 1:

$$
\text{Acyl chloride} + \text{Amine} \rightarrow \text{Tetrahedral Intermediate} \xrightarrow{\text{-HCl}} \text{Amide}
$$

Fluorine’s electronegativity reduces electron density at the nitrogen, minimizing unwanted side reactions such as over-alkylation.

Solvent Systems for Controlled Amide Bond Formation

Polar aprotic solvents are preferred for their ability to stabilize ionic intermediates without participating in side reactions:

  • Tetrahydrofuran (THF): Provides moderate polarity, enhancing reagent solubility while allowing easy removal via rotary evaporation.
  • Dichloromethane (DCM): Low boiling point (40°C) facilitates rapid solvent evaporation, though its low polarity may slow reaction kinetics.
  • Acetonitrile: High dielectric constant ($$\varepsilon = 37.5$$) stabilizes charged intermediates, accelerating nucleophilic substitution.

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantBoiling Point (°C)Reaction Rate
THF7.666Moderate
DCM8.940Slow
Acetonitrile37.582Fast

Protic solvents (e.g., water, ethanol) are avoided to prevent hydrolysis of the acyl chloride intermediate.

Catalytic Approaches for Enhanced Reaction Efficiency

Catalysts address kinetic barriers in amide bond formation:

  • Triethylamine (TEA): Scavenges HCl byproduct, shifting equilibrium toward product formation. A 1.2-equivalent load relative to acyl chloride optimizes yield without base-induced decomposition.
  • 4-Dimethylaminopyridine (DMAP): Accelerates acylation via nucleophilic catalysis, forming a transient acylpyridinium intermediate that reacts efficiently with the amine.

Recent studies highlight sodium acetate as an effective additive for stabilizing reactive intermediates, particularly in fluorinated systems where electron-deficient intermediates may decompose.

Mechanistic Insight:
$$
\text{Acyl Chloride} + \text{DMAP} \rightarrow \text{Acyl-DMAP}^+ \xrightarrow{\text{Amine}} \text{Amide} + \text{DMAP}
$$

This pathway reduces activation energy, enabling reactions at lower temperatures (e.g., −10°C) with yields exceeding 85%.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

147.02958362 g/mol

Monoisotopic Mass

147.02958362 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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